30-Fold Faster Payload Release Kinetics with Purified Cathepsin B
In a direct head-to-head comparison, the model substrate Z-Phe-Lys-PABC-DOX exhibited a 30-fold faster rate of doxorubicin release compared to Z-Val-Cit-PABC-DOX when incubated with purified human cathepsin B [1]. This demonstrates a clear kinetic advantage for the Phe-Lys dipeptide motif in a cathepsin B-dependent context, which is a critical determinant for intracellular payload release in ADCs targeting tumors with high cathepsin B expression.
| Evidence Dimension | Rate of payload (doxorubicin) release from model substrate |
|---|---|
| Target Compound Data | Z-Phe-Lys-PABC-DOX release rate (baseline for 30-fold difference) |
| Comparator Or Baseline | Z-Val-Cit-PABC-DOX release rate (30-fold slower) |
| Quantified Difference | 30-fold faster release for Phe-Lys substrate |
| Conditions | In vitro assay with purified human cathepsin B enzyme |
Why This Matters
Faster intracellular cleavage can translate to more rapid and efficient payload delivery in target cells, potentially allowing for lower required doses or improved tumor cell killing.
- [1] Dubowchik GM, et al. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity. Bioconjug Chem. 2002 Jul-Aug;13(4):855-69. doi: 10.1021/bc025536j. View Source
